molecular formula C17H18FNO2S B1442781 3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine CAS No. 1356739-43-9

3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine

Cat. No.: B1442781
CAS No.: 1356739-43-9
M. Wt: 319.4 g/mol
InChI Key: KZNNMSTUPFAGEE-UHFFFAOYSA-N
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Description

“3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine” is a chemical compound with the CAS Number: 1356739-43-9 . It has a molecular weight of 319.4 . The IUPAC name for this compound is 3-(2-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18FNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3 . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 319.4 . The IUPAC name for this compound is 3-(2-fluorobenzyl)-1-[(4-methylphenyl)sulfonyl]azetidine . The InChI code for this compound is 1S/C17H18FNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3 .

Scientific Research Applications

Benzofuran Derivatives as S1P1 Agonists

Research has discovered novel benzofuran-based S1P1 agonists, where compounds similar to "3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine" show excellent in vitro potency and selectivity. Such compounds have demonstrated significant efficacy in mouse models of relapsing multiple sclerosis, suggesting potential therapeutic applications in treating autoimmune diseases like MS (Saha et al., 2011).

Schiff Bases and Azetidines for Antioxidant Activity

Studies have synthesized Schiff bases and azetidines from phenyl urea derivatives, showing moderate to significant antioxidant effects. This indicates the potential of such compounds, including "this compound," in developing antioxidant agents, which could have implications for medicinal chemistry and the treatment of oxidative stress-related diseases (Nagavolu et al., 2017).

Anticancer Activity of Aziridinyl Galactopyranosides

A series of aziridines, structurally related to "this compound," were screened for selective anticancer activity. One compound, in particular, showed promising results in inducing DNA damage and demonstrating selective cytotoxicity against cancer cells over normal cells. This suggests potential applications in cancer therapy (Burgos-Morón et al., 2018).

Azetidine Derivatives in Quinolone Antibiotics

Azetidine derivatives obtained from reactions involving compounds like "this compound" have been utilized in the synthesis of new quinolone antibiotics. These antibiotics show enhanced antibacterial activity, particularly against resistant strains of bacteria, pointing to significant applications in developing new antimicrobial agents (Ikee et al., 2008).

Fluorophore Complexation for Zinc Sensing

The compound "this compound" and similar derivatives have been explored for their ability to complex with Zn2+ ions. Such complexation is useful in the development of specific fluorophores for zinc sensing, which has applications in biochemical and environmental monitoring (Coleman et al., 2010).

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNNMSTUPFAGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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